molecular formula C4H13ClN2 B7804051 Butane-1,4-diamine hydrochloride

Butane-1,4-diamine hydrochloride

Cat. No.: B7804051
M. Wt: 124.61 g/mol
InChI Key: BPHGMWVJJCWDPB-UHFFFAOYSA-N
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Description

Butane-1,4-diamine hydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C4H14Cl2N2. It is a colorless to white crystalline solid that is highly soluble in water and ethanol but insoluble in ether. This compound is known for its strong basicity and reactivity due to the presence of two amine groups. It is commonly used in various fields, including organic synthesis, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,4-diamine hydrochloride can be synthesized through the reaction of butane-1,4-diamine with hydrochloric acid. The reaction typically occurs at room temperature and results in the formation of the dihydrochloride salt:

C4H10N2 + 2HCl → C4H14Cl2N2\text{C4H10N2 + 2HCl → C4H14Cl2N2} C4H10N2 + 2HCl → C4H14Cl2N2

This method is straightforward and involves the direct addition of hydrochloric acid to butane-1,4-diamine .

Industrial Production Methods

On an industrial scale, this compound is produced by the hydrogenation of succinonitrile. This process involves the catalytic hydrogenation of succinonitrile in the presence of a suitable catalyst, such as Raney nickel, under high pressure and temperature conditions. The resulting butane-1,4-diamine is then reacted with hydrochloric acid to form the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Butane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.

    Biology: It plays a role in the study of polyamines, which are important for cell growth and differentiation.

    Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for the production of biologically active compounds.

    Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of butane-1,4-diamine hydrochloride involves its interaction with various molecular targets. It acts as a polyamine, which can bind to nucleic acids, proteins, and other biomolecules. This binding can influence cellular processes such as DNA stabilization, protein synthesis, and enzyme activity. The compound can also modulate ion channels and transporters, affecting cellular signaling pathways .

Comparison with Similar Compounds

Butane-1,4-diamine hydrochloride is similar to other polyamines such as cadaverine, spermidine, and spermine. it is unique due to its specific structure and reactivity:

    Cadaverine: Another diamine with a similar structure but different biological functions.

    Spermidine and Spermine: Higher polyamines with additional amine groups, leading to different biological activities and applications.

These compounds share some common properties but differ in their specific roles and applications in biological systems .

Biological Activity

Butane-1,4-diamine hydrochloride, also known as putrescine dihydrochloride, is a diamine compound that plays a significant role in various biological processes. It is an endogenous metabolite involved in cellular functions and metabolic pathways. This article explores the biological activity of this compound, highlighting its roles in plant stress responses, potential applications in biochemistry, and relevant research findings.

This compound has the chemical formula C₄H₁₂N₂·HCl and is characterized by its basic amine groups. It is soluble in water and exhibits properties typical of diamines, including basicity and reactivity with various functional groups.

1. Role in Plant Stress Responses

This compound has been identified as an indicator of stress in higher plants. Research indicates that it accumulates in response to chromium (Cr) stress, both from Cr(III) and Cr(VI) exposure. This suggests a potential role in the detoxification processes within plants under heavy metal stress conditions.

Plant Species Stress Type Response
BarleyCr(III)Increased levels of putrescine
RapeCr(VI)Elevated putrescine production

This accumulation can be utilized as a biomarker for assessing environmental pollution levels and plant health under toxic conditions .

2. Metabolic Role

Putrescine is involved in polyamine biosynthesis, which is crucial for cell growth and differentiation. It serves as a precursor for other polyamines such as spermidine and spermine, which are vital for cellular functions including DNA stabilization and regulation of gene expression.

1. Toxicity and Safety

Studies have shown that butane-1,4-diamine does not exhibit genotoxic potential under certain concentrations. However, its toxicity profile indicates that high levels can be detrimental to cell viability. Long-term exposure studies are necessary to fully understand its safety profile in biochemical applications .

2. Synthesis and Biochemical Applications

The synthesis of this compound can be achieved through various chemical methods, including the reaction of 1,4-dibromobutane with amines under controlled conditions. Its applications range from biochemical research to organic synthesis .

Case Study 1: Environmental Monitoring

A study conducted on barley plants exposed to chromium showed that the levels of this compound increased significantly under stress conditions. This finding supports its use as a biomarker for assessing environmental stressors in agricultural settings.

Case Study 2: Cellular Growth Studies

In vitro studies have demonstrated that the addition of putrescine enhances cell proliferation rates in various mammalian cell lines. This effect is attributed to its role in promoting DNA synthesis and cellular metabolism.

Properties

IUPAC Name

butane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHGMWVJJCWDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-93-7
Record name Putrescine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name putrescine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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